Norstictic Acid

Description

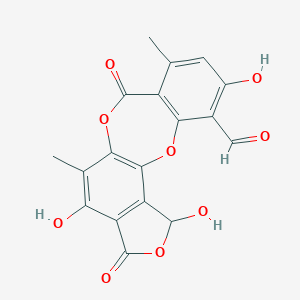

Structure

3D Structure

Properties

IUPAC Name |

5,13,17-trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O9/c1-5-3-8(20)7(4-19)14-9(5)16(22)26-13-6(2)12(21)10-11(15(13)25-14)18(24)27-17(10)23/h3-4,18,20-21,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVVSJFLBYOUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972564 | |

| Record name | 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-67-5 | |

| Record name | Norstictic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norstictic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D377V822FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Norstictic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norstictic acid, a prominent member of the depsidone class of lichen secondary metabolites, has garnered significant attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence across various lichen genera. Furthermore, it delves into the intricate biosynthetic pathway of this complex molecule, from its fundamental precursors to the key enzymatic players. Detailed experimental protocols for the extraction, purification, and quantification of this compound are presented to facilitate further research and development. Finally, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and concise understanding of the underlying processes.

Natural Sources of this compound

This compound is a characteristic secondary metabolite found in a wide array of lichen species. It is particularly abundant in the medulla of the lichen thallus. While its presence is widespread, the concentration can vary significantly depending on the lichen species, geographical location, and environmental conditions.

Table 1: Quantitative Content of this compound in Various Lichen Species

| Lichen Species | Family | This compound Content (% dry weight) | Reference |

| Ramalina farinacea | Ramalinaceae | Not specified, but isolated | [1] |

| Usnea barbata | Parmeliaceae | Not specified, but present | [2] |

| Toninia candida | Ramalinaceae | Not specified, but present | [2] |

| Pleurosticta acetabulum | Parmeliaceae | Not specified, but identified | [3] |

| Xanthoparmelia chlorochroa | Parmeliaceae | Not specified, but identified | [4] |

| Cetraria aculeata group | Parmeliaceae | Detected in 98 out of 594 samples | [1] |

| Lepraria xerophila (Chemotype II) | Stereocaulaceae | Major component | [5] |

| Parmotrema species | Parmeliaceae | Not specified, but identified | [3] |

| Acarospora fuscata | Acarosporaceae | Identified | [1][6] |

| Parmelia arseneana | Parmeliaceae | Identified | [1][6] |

Note: The concentration of this compound can range from 0.2% to as high as 6.5% of the dry weight of the lichen thallus, and in some cases, up to 30%[7]. Quantitative data for specific species is often not explicitly stated as a percentage of dry weight in the literature, but rather its presence is confirmed through analytical methods.

Biosynthesis of this compound

The biosynthesis of this compound follows the polymalonate pathway, a common route for the production of phenolic compounds in fungi. The key precursors for this pathway are acetyl-coenzyme A (acetyl-CoA) and malonyl-coenzyme A (malonyl-CoA). The intricate process is orchestrated by a suite of enzymes, primarily non-reducing polyketide synthases (NR-PKSs) and cytochrome P450 monooxygenases, which are encoded by genes organized in biosynthetic gene clusters (BGCs).

The biosynthesis can be conceptually divided into the following key stages:

-

Polyketide Chain Formation: An NR-PKS enzyme catalyzes the iterative condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions, still bound to the PKS, to form two aromatic rings.

-

Depside Intermediate Formation: The PKS then catalyzes the esterification of the two phenolic units to form a depside intermediate.

-

Oxidative Cyclization: A crucial step in depsidone formation is the intramolecular oxidative cyclization of the depside intermediate. This reaction is catalyzed by a cytochrome P450 enzyme, which forms the characteristic ether linkage of the depsidone core.

While the general pathway for depsidone biosynthesis is established, the specific PKS and cytochrome P450 enzymes responsible for this compound synthesis have not yet been definitively identified. Research suggests that the variation in depsidone structures arises from the specificity of the PKS in choosing starter and extender units and the subsequent modifications by tailoring enzymes like cytochrome P450s[2][8][9].

Experimental Protocols

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from lichen material. Optimization may be required depending on the lichen species and the desired purity of the final product.

Protocol 1: Acetone Extraction and Preparative Thin-Layer Chromatography (TLC)

-

Lichen Material Preparation:

-

Clean the lichen thalli to remove any debris and substrate.

-

Air-dry or freeze-dry the lichen material to a constant weight.

-

Grind the dried lichen into a fine powder using a mortar and pestle or a mechanical grinder.

-

-

Acetone Extraction:

-

Macerate the powdered lichen material in acetone at room temperature (e.g., 10 g of lichen powder in 100 mL of acetone) for 24-48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with fresh acetone until the solvent becomes colorless.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Preparative TLC Purification:

-

Dissolve the crude extract in a minimal amount of acetone.

-

Apply the concentrated extract as a narrow band onto a preparative TLC plate (e.g., silica gel 60 F254, 20x20 cm, 1-2 mm thickness).

-

Develop the plate in a suitable solvent system. A common system for separating lichen compounds is Toluene:Dioxane:Acetic acid (180:45:5 v/v/v).

-

Visualize the separated bands under UV light (254 nm and 366 nm). This compound typically appears as a dark spot under UV 254 nm.

-

Carefully scrape the silica gel containing the this compound band from the plate.

-

Elute the this compound from the silica gel with acetone or a mixture of chloroform and methanol.

-

Filter the solution to remove the silica gel and evaporate the solvent to yield purified this compound.

-

The purity of the isolated compound can be assessed by analytical HPLC.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Protocol 2: HPLC Analysis

-

Standard Preparation:

-

Prepare a stock solution of purified this compound (or a commercial standard) of known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetone or methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh a small amount of powdered lichen material (e.g., 100 mg).

-

Extract the lichen powder with a known volume of solvent (e.g., 10 mL of acetone) by sonication or vortexing for a specified time.

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% phosphoric acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient could be from 70% A to 100% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at a wavelength of 254 nm.

-

-

Quantification:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared lichen extracts.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Express the concentration as a percentage of the dry weight of the lichen material.

-

Conclusion

This compound remains a molecule of significant interest due to its prevalence in the lichen kingdom and its promising pharmacological activities. This guide provides a foundational understanding of its natural sources and the current knowledge of its biosynthesis. The detailed experimental protocols offer a starting point for researchers to isolate, purify, and quantify this compound, thereby facilitating further investigations into its biological functions and potential therapeutic applications. Future research, particularly in the areas of genomics and transcriptomics, will undoubtedly lead to the definitive identification of the biosynthetic gene cluster for this compound, paving the way for its heterologous production and the generation of novel derivatives with enhanced activities.

References

- 1. Biological activities and chemical composition of lichens from Serbia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Norstictic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a naturally occurring depsidone, is a secondary metabolite predominantly found in various lichen species.[1] Depsidones are a class of phenolic compounds characterized by a specific bicyclic structure.[2] this compound has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anticancer, antimicrobial, antioxidant, and immunomodulatory effects.[3] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, natural sources, isolation methods, and biological activities. Furthermore, it includes detailed experimental protocols for key assays and visual representations of the signaling pathways it modulates, aiming to serve as an in-depth resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound possesses a unique molecular architecture that contributes to its biological functions. Its structure includes an aldehyde carbonyl group and an adjacent hydroxyl group, enabling it to form complexes with certain metals.[4] This property has been observed in lichens growing on copper-rich substrates, where this compound forms complexes with copper ions.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂O₉ | [2] |

| Molecular Weight | 372.28 g/mol | [2] |

| CAS Number | 571-67-5 | [2] |

| Appearance | White solid | [1] |

| Melting Point | 285–287 °C (decomposition) | [1] |

| Solubility | Soluble in organic solvents such as acetone, DMF, DMSO, ethanol, and methanol.[2] | [2] |

| IUPAC Name | 5,13,17-Trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.0³,⁸.0¹⁴,¹⁸]octadeca-1(11),3,5,7,12,14(18)-hexaene-4-carbaldehyde | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to aromatic protons, methyl protons, a hydroxyl proton, and an aldehyde proton. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

-

¹³C NMR: The carbon NMR spectrum of this compound shows distinct signals for each of its 18 carbon atoms, with characteristic shifts for the carbonyl carbons of the ester and aldehyde groups, aromatic carbons, and methyl carbons. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.[6]

-

FT-IR Spectroscopy: The infrared spectrum of this compound exhibits characteristic absorption bands. Peaks in the range of 1400-1600 cm⁻¹ can be attributed to C=C stretching vibrations from the aromatic rings, while peaks between 1150-1300 cm⁻¹ can indicate the ether bond.[4]

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide valuable information for structural elucidation, with characteristic losses of functional groups such as OH (M-17) and COOH (M-45).[7]

Natural Sources and Isolation

This compound is a secondary metabolite produced by a variety of lichen species. It is particularly common in the genera Ramalina, Usnea, and Parmelia.[1] One notable source is the lichen Ramalina anceps.[1]

Experimental Protocol: Isolation and Purification of this compound from Ramalina anceps

This protocol describes the extraction, isolation, and purification of this compound from the lichen Ramalina anceps.[1]

Materials and Reagents:

-

Dried and powdered thalli of Ramalina anceps

-

Dichloromethane

-

Acetone

-

Toluene

-

Dioxane

-

Acetic acid

-

Silica gel for thin-layer chromatography (TLC)

-

Rotary evaporator

-

Centrifuge

-

Ice bath

Procedure:

-

Extraction:

-

Exhaustively extract 50.0 g of powdered lichen thalli with dichloromethane at room temperature.

-

Following the dichloromethane extraction, extract the lichen material with acetone under the same conditions.

-

-

Concentration and Initial Chromatography:

-

Concentrate the acetone extract under vacuum using a rotary evaporator.

-

Chromatograph the resulting residue on a TLC plate using a solvent system of toluene:dioxane:acetic acid (180:45:5 v/v/v) to confirm the presence of this compound.

-

-

Purification by Crystallization:

-

Treat the concentrated acetone extract containing this compound with small portions of acetone in an ice bath. This will cause the less soluble this compound to precipitate.

-

Centrifuge the mixture at 3000 rpm for 5 minutes.

-

Remove the colored supernatant containing impurities.

-

Repeat the process of adding cold acetone, centrifuging, and removing the supernatant until a pure, white solid of this compound is obtained.

-

-

Confirmation:

-

Confirm the structure and purity of the isolated this compound using nuclear magnetic resonance (NMR) analyses. The expected yield is approximately 2.1 g (4.2%).

-

Biological Activities

This compound exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug discovery and development.

Anticancer Activity

This compound has demonstrated significant anticancer properties against various cancer cell lines. It has been shown to inhibit cell proliferation, migration, and invasion, particularly in breast cancer.[8]

Table 2: Anticancer Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 14.9 ± 1.4 | [8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 17.3 ± 1.6 | [8] |

One of the key mechanisms of its anticancer action is the targeting of the c-Met receptor tyrosine kinase.[8] this compound has been identified as an inhibitor of c-Met phosphorylation, which in turn downregulates downstream signaling pathways involved in cell proliferation, survival, and motility.[8]

Furthermore, this compound has been identified as a selective allosteric transcriptional regulator.[9] It functions by blocking the protein-protein interactions of the transcriptional coactivator Med25, thereby altering gene transcription.[9] This mechanism highlights a novel approach for therapeutic intervention in diseases where Med25-regulated pathways are dysregulated, such as in certain cancers.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[10] This makes it a potential candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacterium | 125 | [10] |

| Staphylococcus aureus | Gram-positive bacterium | 250 | [10] |

| Listeria monocytogenes | Gram-positive bacterium | 125 | [10] |

| Proteus vulgaris | Gram-negative bacterium | 250 | [10] |

| Aeromonas hydrophila | Gram-negative bacterium | 125 | [10] |

| Candida albicans | Yeast | 250 | [10] |

| Candida glabrata | Yeast | 250 | [10] |

The antimicrobial mechanism of action for depsidones like this compound is not fully elucidated but is thought to involve the disruption of cell membrane integrity and the inhibition of essential enzymes.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are attributed to its phenolic structure. It can effectively scavenge free radicals, thereby mitigating oxidative stress, which is implicated in a variety of chronic diseases.

Table 4: Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | Data varies across studies | [11][12] |

| ABTS Radical Scavenging | Data varies across studies | [12] |

The antioxidant capacity of this compound makes it a valuable compound for further investigation in the context of diseases associated with oxidative damage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

MTT Assay for Anticancer Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of MDA-MB-231 breast cancer cells.

Materials and Reagents:

-

MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium and incubate for 24 hours.

-

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

References

- 1. Cytotoxicity of this compound derivatives, a depsidone from Ramalina anceps Nyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. origene.com [origene.com]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo Invasive Growth Through Targeting C-Met - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Evaluation of the antimicrobial activity of the acetone extract of the lichen Ramalina farinacea and its (+)-usnic acid, this compound, and protocetraric acid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of Norstictic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norstictic acid is a naturally occurring depsidone, a class of secondary metabolites found predominantly in various lichen species. Characterized by a complex polycyclic structure, it has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, antioxidant, and notably, anticancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological mechanisms of this compound. It includes detailed experimental protocols for its extraction and purification, comprehensive spectral data, and visual representations of its primary signaling pathways of therapeutic interest, specifically its roles as an inhibitor of the c-Met receptor tyrosine kinase and as a selective allosteric modulator of the Med25 transcriptional coactivator. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a member of the β-orcinol depsidone class of aromatic polyketides. Its structure is characterized by two aromatic rings linked by both an ether and an ester (lactone) bridge, forming a central seven-membered heterocyclic ring. Key functional groups include phenolic hydroxyls, a methyl ester, and a distinctive aldehyde group adjacent to a hydroxyl group, which is crucial for some of its biological activities, such as metal chelation.

Chemical Identification

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | 1,3-Dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1][2]benzodioxepin-11-carboxaldehyde |

| CAS Number | 571-67-5 |

| Molecular Formula | C₁₈H₁₂O₉ |

| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O |

| InChI Key | IEVVSJFLBYOUCJ-UHFFFAOYSA-N |

Physicochemical Data

The fundamental physicochemical properties of this compound are detailed in Table 2.

| Property | Value | Source |

| Molecular Weight | 372.28 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic methods. A summary of characteristic spectral data is provided below.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200–3550 | Strong, Broad | O-H Stretching (Phenolic hydroxyls) |

| ~1715 | Sharp, Strong | C=O Stretching (Lactone and aldehyde carbonyls) |

| 1550–1700 | Sharp | C=C Stretching (Aromatic rings) |

| 1150–1300 | Medium | C-O Stretching (Ether linkage) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 372.0481 | [M]⁺ Molecular Ion Peak |

| 328 | [M-CO₂]⁺ Loss of carbon dioxide from the lactone |

| 299 | [M-CO₂-CHO]⁺ Subsequent loss of the aldehyde group |

Note on NMR Data: While ¹H and ¹³C NMR are standard for structural confirmation, specific, comprehensive peak lists with assignments for this compound are not consistently available across primary literature. Generally, spectra would show signals corresponding to aromatic protons, methyl protons, the aldehydic proton, and a variety of quaternary and protonated aromatic carbons, as well as carbons of the carbonyl and methyl groups.

Experimental Protocols

Extraction and Purification of this compound from Lichen

The following protocol is a representative method for the isolation and purification of this compound from a suitable lichen source, such as species from the genera Usnea or Ramalina.

Materials:

-

Dried and ground lichen thalli

-

Acetone (ACS grade)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

TLC plates (silica gel 60 F₂₅₄)

-

Crystallization dish

-

Standard laboratory glassware and equipment

Procedure:

-

Extraction:

-

Place approximately 50 g of dried, powdered lichen material into a cellulose thimble.

-

Assemble a Soxhlet apparatus and extract the lichen powder with 500 mL of acetone for 8-12 hours, or until the solvent running through the siphon tube is colorless.

-

Concentrate the resulting acetone extract to dryness in vacuo using a rotary evaporator to yield the crude extract.

-

-

Preliminary Purification:

-

Wash the crude extract with 100 mL of n-hexane to remove lipids and other non-polar compounds.

-

Decant the hexane layer and dry the remaining solid residue.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., n-hexane:ethyl acetate 9:1) and pack it into a glass column.

-

Dissolve the dried, hexane-washed crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel.

-

Dry the silica with the adsorbed sample and carefully load it onto the top of the packed column.

-

Elute the column with a gradient solvent system, starting with a low polarity mobile phase and gradually increasing the polarity. A typical gradient might be from n-hexane:ethyl acetate (9:1) to n-hexane:ethyl acetate (1:1).

-

Collect fractions of approximately 20 mL and monitor the separation using TLC with a mobile phase of toluene:dioxane:acetic acid (180:60:8). This compound can be visualized under UV light (254 nm) or by spraying with 10% H₂SO₄ and heating.

-

-

Crystallization:

-

Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent.

-

Dissolve the resulting solid in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature, then transfer to 4°C. Needle-like crystals of this compound will form.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry in vacuo.

-

Experimental Workflow Diagram

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been identified as a potent inhibitor of key signaling pathways involved in cancer progression, particularly in triple-negative breast cancer (TNBC).

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, motility, and invasion. This compound has been identified as a direct inhibitor of c-Met.[1][3]

Mechanism of Inhibition: this compound inhibits the HGF-induced phosphorylation of c-Met.[1] This action blocks the activation of the kinase and prevents the subsequent phosphorylation and activation of downstream effector proteins. Key downstream signaling molecules suppressed by this compound include:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase crucial for cell invasion.

-

Paxillin/Rac-1 Axis: A signaling module that mediates cell motility.

By inhibiting these downstream effectors, this compound effectively suppresses the proliferation, migration, and invasion of cancer cells.[1]

Allosteric Regulation of Med25

The Mediator complex is a crucial multiprotein assembly that links transcription factors to the RNA polymerase II machinery. The Med25 subunit of this complex serves as a key interaction hub for various transcriptional activators. Dysregulation of the protein-protein interactions (PPIs) involving Med25 contributes to oncogenesis and metastasis.

This compound acts as a selective allosteric modulator of Med25.[4]

Mechanism of Action: Instead of competing at the primary binding site, this compound targets an alternative, allosteric site on Med25. This binding induces a conformational change that disrupts the interaction between Med25 and transcriptional activators, such as ETV5 (E26 transformation-specific variant 5). The disruption of the Med25-ETV5 complex leads to the downregulation of target gene transcription. One such critical target gene is MMP2 (Matrix Metalloproteinase-2), an enzyme directly involved in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

Conclusion and Future Directions

This compound is a compelling natural product with significant therapeutic potential, particularly in oncology. Its dual mechanisms of action—inhibiting the critical c-Met signaling pathway and allosterically modulating Med25-driven transcription—make it an attractive candidate for further drug development. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as comprehensive preclinical and clinical investigations to validate its efficacy and safety in relevant cancer models. The detailed chemical and biological information provided in this guide serves as a foundational resource to support and accelerate these research endeavors.

References

- 1. This compound Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo Invasive Growth Through Targeting C-Met - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo Invasive Growth Through Targeting C-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Norstictic Acid: A Technical Guide for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Norstictic acid is a depsidone-class secondary metabolite predominantly found in various lichen species, including those of the genera Usnea, Ramalina, and Parmelia.[1] Structurally characterized by a bicyclic system with multiple functional groups, it has emerged as a compound of significant pharmacological interest.[2] This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, biological activities, mechanisms of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to support research and development efforts.

Physicochemical Properties

This compound is a complex organic molecule with distinct chemical features that contribute to its biological activities. Its structure includes an aldehyde carbonyl group adjacent to a hydroxyl group, enabling it to form complexes with metals.[3]

| Property | Value | Reference(s) |

| IUPAC Name | 5,13,17-Trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.0³,⁸.0¹⁴,¹⁸]octadeca-1(11),3,5,7,12,14(18)-hexaene-4-carbaldehyde | [3] |

| Chemical Class | Depsidone | [3] |

| CAS Number | 571-67-5 | [3] |

| Molecular Formula | C₁₈H₁₂O₉ | [2][4] |

| Molecular Weight | 372.28 g/mol | [2][4] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol, Acetone. | [5][6] |

| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O | [4] |

Biosynthesis of this compound

The biosynthesis of depsidones like this compound in lichens is a complex process originating from the polyketide pathway. While the exact gene clusters are a subject of ongoing research, a generally accepted hypothesis involves the synthesis of two separate phenolic units (orsellinic acid derivatives) by non-reducing polyketide synthases (NR-PKSs). These units first combine to form a depside intermediate, which then undergoes intramolecular oxidative coupling (ether linkage) to form the characteristic depsidone core.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It also demonstrates significant antioxidant, antimicrobial, and immunostimulatory effects.

Anticancer Activity

This compound has shown potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, particularly triple-negative breast cancer (TNBC).[1][7]

Mechanism 1: Inhibition of c-Met Signaling Pathway A primary mechanism of its anticancer action is the inhibition of the proto-oncogenic receptor tyrosine kinase c-Met.[1] this compound treatment suppresses the HGF-induced phosphorylation of c-Met, which in turn inhibits key downstream signaling pathways responsible for cell proliferation, survival, motility, and invasion.[1][8] Specifically, it has been shown to inhibit the PI3K/AKT/mTOR and STAT3 pathways.[8]

Mechanism 2: Allosteric Regulation of Med25 this compound also functions as a selective allosteric transcriptional regulator.[1] It targets the transcriptional coactivator Med25, a subunit of the Mediator complex. By binding to a dynamic loop region flanking a canonical binding site, this compound orthosterically and allosterically blocks Med25's protein-protein interactions (PPIs) with transcriptional activators, thereby altering gene expression related to oncogenesis and metastasis.[1][9]

Quantitative Anticancer Data

| Cell Line | Cancer Type | Assay | Value (µM) | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast | IC₅₀ | 14.9 ± 1.4 | [1] |

| MDA-MB-468 | Triple-Negative Breast | IC₅₀ | 17.3 ± 1.6 | [1] |

| c-Met Kinase | (Biochemical Assay) | IC₅₀ | 6.5 | [1] |

| Med25-ETV5 PPI | (Biochemical Assay) | IC₅₀ | 2.3 ± 0.1 | |

| PC-03 | Prostate Carcinoma | GI₅₀ | 1.28 (Isopropyl deriv.) | [8] |

| 786-0 | Kidney Carcinoma | GI₅₀ | 6.37 (n-Butyl deriv.) | [8] |

| MCF7 | Breast Carcinoma | GI₅₀ | 5.96 (n-Hexyl deriv.) | [8] |

| HT-29 | Colon Carcinoma | GI₅₀ | 6.80 (sec-Butyl deriv.) | [8] |

| HEP2 | Laryngeal Carcinoma | GI₅₀ | 9.53 (n-Hexyl deriv.) | [8] |

Note: Some of the most potent activities were observed with alkyl derivatives of this compound, highlighting potential for medicinal chemistry optimization.[8]

Antimicrobial Activity

This compound is active against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for its potency.

| Microorganism | Type | MIC (µM) | MIC (µg/mL) | Reference(s) |

| Aeromonas hydrophila | Gram-Negative | 100 | 37.2 | [10] |

| Bacillus subtilis | Gram-Positive | 200 | 74.5 | [10] |

| Listeria monocytogenes | Gram-Positive | 400 | 148.9 | [10] |

| Proteus vulgaris | Gram-Negative | 800 | 297.8 | [10] |

| Streptococcus faecalis | Gram-Positive | 1700 | 632.9 | [10] |

| Candida albicans | Fungus | 3400 | 1265.8 | [10] |

| Candida glabrata | Fungus | 6700 | 2494.3 | [10] |

(Conversion: M.Wt = 372.28 g/mol ; 1 mM = 372.28 µg/mL)

Antioxidant Activity

This compound demonstrates notable free radical scavenging capabilities, contributing to its potential role in mitigating oxidative stress.

| Assay | IC₅₀ (µM) | Reference(s) |

| DPPH | 566 | |

| SAS | 580 |

Experimental Protocols & Methodologies

Extraction, Purification, and Analysis Workflow

The isolation of this compound from lichen thalli typically involves solvent extraction followed by chromatographic purification.

Detailed Protocol: Extraction from Usnea strigosa [1]

-

Preparation : Air-dry lichen thalli at room temperature and grind into a fine powder.

-

Extraction : Macerate the powdered lichen material with Ethyl Acetate (EtOAc) at room temperature. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude EtOAc extract.

-

Fractionation : Subject the crude extract to column chromatography on a C-18 reversed-phase silica gel column.

-

Elution : Elute the column with a stepwise gradient of increasing acetonitrile in water.

-

Bioassay-Guided Pooling : Test the resulting fractions for bioactivity (e.g., anti-proliferative effects on MDA-MB-231 cells). Pool the fractions that show the highest activity.

-

Final Purification : Further purify the pooled active fractions using C-18 RP-Si gel chromatography to yield pure this compound.

-

Identification : Confirm the chemical identity and purity of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and by comparison with literature data.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]

-

Cell Seeding : Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well in 100 µL of culture medium. Incubate overnight (~12-24h) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment : Treat the cells with various concentrations of this compound (dissolved in DMSO, then diluted in medium; final DMSO concentration typically <0.5%). Include vehicle-only (DMSO) controls. Incubate for the desired period (e.g., 72 hours).

-

MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Incubation : Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Allow the plate to stand overnight in the incubator (for SDS-based solutions) or shake for 15 minutes (for DMSO). Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell proliferation).

Western Blot Analysis for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met and its downstream targets.

Methodology [1]

-

Cell Treatment : Plate cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time, followed by stimulation with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation.

-

Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-c-Met, total c-Met, phospho-AKT, total-AKT, phospho-STAT3, total-STAT3, and a loading control (e.g., β-actin or GAPDH), diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Z′-LYTE™ Biochemical Kinase Assay

This FRET-based assay measures the kinase activity of a target (e.g., c-Met) by detecting the phosphorylation of a synthetic peptide substrate.

-

Assay Principle : The assay uses a peptide substrate labeled with a FRET pair (donor and acceptor fluorophores). When the kinase phosphorylates the peptide, it becomes resistant to cleavage by a specific protease added in the second step. Uncleaved (phosphorylated) peptides maintain FRET, while cleaved (non-phosphorylated) peptides lose FRET.

-

Kinase Reaction : In a 384-well plate, combine the c-Met enzyme, the specific Z′-LYTE™ peptide substrate, and ATP at a near-Km concentration. Add this compound at various concentrations.

-

Development Reaction : After the kinase reaction incubation (e.g., 60 minutes), add the Development Reagent (a site-specific protease).

-

Signal Reading : After a further incubation period (e.g., 60 minutes), measure the fluorescence emission of both the donor (e.g., Coumarin at 445 nm) and acceptor (e.g., Fluorescein at 520 nm) after excitation at 400 nm.

-

Data Analysis : Calculate the emission ratio (Donor/Acceptor). The percentage of phosphorylation is determined from this ratio, and the IC₅₀ value for this compound is calculated from the dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anticancer mechanisms of action, particularly through the dual inhibition of the c-Met signaling pathway and the allosteric modulation of the Med25 transcriptional coactivator. Its multifaceted biological profile, including antimicrobial and antioxidant activities, further enhances its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers in drug discovery. Future research should focus on medicinal chemistry efforts to improve potency and drug-like properties, in vivo efficacy studies in relevant animal models, and further elucidation of its biosynthetic pathway to enable biotechnological production methods.

References

- 1. researchgate.net [researchgate.net]

- 2. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The biosynthetic pathway for a thousand-year-old natural food colorant and citrinin in Penicillium marneffei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo Invasive Growth Through Targeting C-Met - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Activities of Norstictic Acid from Lichens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norstictic acid, a secondary metabolite belonging to the β-orcinol depsidone class, is a prominent chemical constituent of various lichen species, particularly within the genera Usnea, Ramalina, and Parmelia. Historically, lichens have been a source of unique chemical compounds with diverse biological activities. In recent years, this compound has garnered significant scientific interest due to its promising pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines. Its anticancer activity is a focal point of current research, with studies highlighting its potential in targeting specific signaling pathways involved in tumorigenesis and metastasis.

Quantitative Anticancer Data

The in vitro cytotoxic and anti-proliferative activities of this compound have been quantified using various assays, with results typically reported as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. A summary of these findings is presented in Table 1.

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 14.9 ± 1.4 | [1] |

| MDA-MB-468 | Breast Cancer | MTT | 17.3 ± 1.6 | [1] |

| MCF7 | Breast Carcinoma | Sulforhodamine B | 88.4 - 191.2 | [2] |

| HEP2 | Laryngeal Carcinoma | Sulforhodamine B | 88.4 - 191.2 | [2] |

| PC-03 | Prostate Carcinoma | Sulforhodamine B | 88.4 - 191.2 | [2] |

| B16-F10 | Murine Melanoma | Sulforhodamine B | 88.4 - 191.2 | [2] |

| UACC-62 | Human Melanoma | Sulforhodamine B | 88.4 - 191.2 | [2] |

| 786-0 | Kidney Carcinoma | Sulforhodamine B | 156.9 ± 7.46 - 915.6 ± 91.27 | [2] |

| HT-29 | Colon Carcinoma | Sulforhodamine B | 156.9 ± 7.46 - 915.6 ± 91.27 | [2] |

Table 1: In Vitro Anticancer Activity of this compound

Signaling Pathways in Anticancer Activity

A key mechanism underlying the anticancer activity of this compound is its ability to target the c-Met receptor tyrosine kinase.[1][3] The HGF/c-Met signaling pathway is frequently dysregulated in various cancers, including triple-negative breast cancer (TNBC), and plays a crucial role in cell proliferation, survival, motility, and invasion.[1] this compound has been shown to inhibit the hepatocyte growth factor (HGF)-induced phosphorylation of c-Met.[4] This inhibition, in turn, suppresses the activation of downstream effector proteins, thereby impeding cancer progression.[4]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[5] While the precise mechanism of this compound's interaction with the NF-κB pathway is still under investigation, many natural polyphenolic compounds are known to inhibit this pathway at various levels. The general mechanism involves preventing the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

| Microorganism | Type | MIC (mM) | Reference(s) |

| Aeromonas hydrophila | Gram-negative Bacteria | 0.1 - 6.7 | [5] |

| Bacillus subtilis | Gram-positive Bacteria | 0.1 - 6.7 | [5] |

| Listeria monocytogenes | Gram-positive Bacteria | 0.1 - 6.7 | [5] |

| Proteus vulgaris | Gram-negative Bacteria | 0.1 - 6.7 | [5] |

| Staphylococcus faecalis | Gram-positive Bacteria | 0.1 - 6.7 | [5] |

| Candida albicans | Fungus | 0.1 - 6.7 | [5] |

| Candida glabrata | Fungus | 0.1 - 6.7 | [5] |

| Mycobacterium tuberculosis | Bacteria | 62.5 µg/mL | [6] |

Table 2: Antimicrobial Activity of this compound

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which are attributed to its phenolic structure that can donate hydrogen atoms to scavenge free radicals. The antioxidant potential of this compound has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

Quantitative data for the antioxidant activity of this compound is still emerging and can vary depending on the assay used. Some studies have indicated its ability to scavenge superoxide anion radicals.[6] However, its DPPH radical scavenging activity has yielded contradictory results in different studies.[6]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's biological activities.

General Experimental Workflow

The assessment of the biological activities of this compound typically follows a standardized workflow, from sample preparation to data analysis.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of human I kappa B-alpha on serines 32 and 36 controls I kappa B-alpha proteolysis and NF-kappa B activation in response to diverse stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 6. Co-relation with novel phosphorylation sites of IκBα and necroptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Norstictic Acid: A Comprehensive Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norstictic acid, a secondary metabolite derived from lichens, has emerged as a promising natural compound with notable anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anticancer effects of this compound, with a primary focus on its well-documented activity in breast cancer cells. The core of its mechanism involves the dual inhibition of the c-Met receptor tyrosine kinase signaling pathway and the modulation of the transcriptional coactivator Med25. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore natural products as a rich source of therapeutic leads. This compound, a depsidone found in various lichen species, has demonstrated significant potential in preclinical studies. Its ability to inhibit cancer cell proliferation, migration, and invasion highlights its promise as a scaffold for the development of new anticancer drugs. This guide aims to provide a detailed technical overview of the currently understood mechanisms of action of this compound in cancer cells, with a particular emphasis on triple-negative breast cancer (TNBC), where its effects have been most extensively studied.

Core Mechanisms of Action

The anticancer activity of this compound is primarily attributed to its interaction with two key cellular components: the c-Met receptor and the Med25 transcriptional coactivator.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is a hallmark of many cancers, including TNBC, contributing to tumor progression and metastasis.[1][2]

This compound has been identified as a direct inhibitor of c-Met.[1][2] Treatment of cancer cells with this compound leads to a significant suppression of HGF-induced c-Met phosphorylation.[1] This inhibition blocks the downstream activation of pro-oncogenic signaling cascades, thereby impeding cancer cell proliferation, migration, and invasion.[1][2]

Modulation of the Med25 Transcriptional Coactivator

Med25 is a subunit of the Mediator complex, a crucial component of the transcriptional machinery that regulates gene expression by bridging transcription factors to RNA polymerase II.[3][4] The protein-protein interactions (PPIs) mediated by Med25 are implicated in stress-response and motility pathways, and their dysregulation can contribute to oncogenesis and metastasis.[3][4][5]

This compound acts as a selective allosteric and orthosteric inhibitor of Med25.[3] It targets a dynamic loop on the Med25 surface, thereby blocking its interaction with transcriptional activators.[3][4] This disruption of the Med25-driven transcriptional program leads to the downregulation of genes involved in tumor progression.[3]

Quantitative Data: In Vitro Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Proliferation | 14.9 ± 1.4 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | MTT Proliferation | 17.3 ± 1.6 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Transwell Invasion | 18.2 ± 2.1 | [1] |

Note: Research on the efficacy of this compound in other cancer types, such as lung, colon, and melanoma, is currently limited.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Breast cancer cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[1]

-

Incubation: Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (prepared from a stock solution in DMSO). Vehicle control wells receive medium with the corresponding concentration of DMSO.

-

Incubation: Cells are incubated with the treatment for 72 hours.[1]

-

MTT Addition: After the incubation period, 50 µL of MTT solution (5 mg/mL in PBS) is added to each well.[1]

-

Formazan Formation: The plate is incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[1]

-

Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

Western Blot Analysis for c-Met Phosphorylation

Western blotting is used to detect the phosphorylation status of c-Met, providing direct evidence of its inhibition by this compound.

-

Cell Treatment: MDA-MB-231 cells are treated with varying concentrations of this compound, with or without HGF stimulation.

-

Lysis and Quantification: Cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated c-Met and total c-Met.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of a cell population.

References

- 1. This compound Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo Invasive Growth Through Targeting C-Met - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo Invasive Growth Through Targeting C-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is a Selective Allosteric Transcriptional Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

antimicrobial spectrum of Norstictic Acid

An In-Depth Technical Guide on the Antimicrobial Spectrum of Norstictic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a secondary metabolite produced predominantly by lichens, has garnered significant interest for its diverse biological activities, including its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative data on its activity against a range of pathogenic bacteria and fungi. Detailed experimental protocols for determining antimicrobial susceptibility are outlined, and a logical workflow for this analysis is visualized. This document serves as a foundational resource for researchers investigating novel antimicrobial compounds derived from natural sources.

Introduction

This compound is a naturally occurring depsidone, a class of phenolic compounds, primarily isolated from lichen species of the genera Usnea, Ramalina, and Parmelia. As a secondary metabolite, it is not involved in the primary growth of the lichen but is thought to play a role in defense and survival. The unique chemical structure of this compound contributes to its various biological properties, which include antioxidant, cytotoxic, and antimicrobial activities.[1] The growing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and natural products like this compound represent a promising avenue for the discovery of new therapeutic agents.[1]

Antimicrobial Spectrum of this compound

This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. Quantitative assessment of this activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Presentation

The following table summarizes the known antimicrobial activity of this compound against various microbial species. The data is compiled from published literature and presented to facilitate comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms

| Microorganism | Type | MIC Range (mM) | MIC Range (µg/mL)* |

|---|---|---|---|

| Aeromonas hydrophila | Gram-negative Bacteria | 0.1 - 6.7 | 37.2 - 2494 |

| Bacillus subtilis | Gram-positive Bacteria | 0.1 - 6.7 | 37.2 - 2494 |

| Listeria monocytogenes | Gram-positive Bacteria | 0.1 - 6.7 | 37.2 - 2494 |

| Proteus vulgaris | Gram-negative Bacteria | 0.1 - 6.7 | 37.2 - 2494 |

| Streptococcus faecalis (now Enterococcus faecalis) | Gram-positive Bacteria | 0.1 - 6.7 | 37.2 - 2494 |

| Candida albicans | Yeast (Fungus) | 0.1 - 6.7 | 37.2 - 2494 |

| Candida glabrata | Yeast (Fungus) | 0.1 - 6.7 | 37.2 - 2494 |

*Note: The µg/mL values are calculated based on the molecular weight of this compound (372.28 g/mol ) and the reported molar concentration range. The wide range suggests that activity is highly dependent on the specific strain and the experimental conditions used.

Experimental Protocols

The determination of the antimicrobial activity of this compound involves standardized in vitro susceptibility testing methods. The two primary approaches are diffusion and dilution assays.

Agar Diffusion Methods (Qualitative Screening)

Agar diffusion methods, such as the agar well diffusion and disk diffusion (Kirby-Bauer) tests, are commonly used for initial screening of antimicrobial activity.[2][3][4]

a) Inoculum Preparation:

-

A pure culture of the test microorganism is grown on an appropriate agar medium.

-

Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth).

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5][6]

-

This standardized inoculum is then used to inoculate the surface of Mueller-Hinton agar plates by swabbing to create a uniform lawn of bacteria.[3]

b) Application of this compound:

-

Agar Well Diffusion: A sterile cork borer is used to create wells (typically 6 mm in diameter) in the inoculated agar. A specific volume of the this compound solution (dissolved in a suitable solvent like DMSO) is added to each well.[2][4][7]

-

Disk Diffusion: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the this compound solution. The disks are allowed to dry and then placed on the surface of the inoculated agar.[3]

c) Incubation and Interpretation:

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).[5]

-

During incubation, the compound diffuses from the well or disk into the agar, creating a concentration gradient.

-

If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the well or disk.

-

The diameter of this zone is measured in millimeters and provides a qualitative measure of the compound's activity.

Broth Microdilution Method (Quantitative MIC Determination)

The broth microdilution method is a quantitative technique used to determine the precise Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

a) Preparation of Serial Dilutions:

-

A stock solution of this compound is prepared in a solvent such as DMSO.[10]

-

Using a 96-well microtiter plate, serial two-fold dilutions of the this compound are made in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[8][11] This creates a range of decreasing concentrations across the wells of the plate.

b) Inoculation:

-

A standardized inoculum of the test microorganism is prepared as described previously and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]

-

Each well containing the diluted compound is inoculated with the standardized bacterial or fungal suspension.[11]

-

Control wells are included: a growth control (broth + inoculum, no compound) and a sterility control (broth only).[8]

c) Incubation and MIC Reading:

-

The microtiter plate is incubated under appropriate conditions.

-

After incubation, the plate is examined for visible turbidity (growth).

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[8] Growth indicators like resazurin can also be used to aid in the determination.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial spectrum of a natural product like this compound.

Caption: General workflow for antimicrobial susceptibility testing.

Potential Mechanisms of Action

The precise antimicrobial mechanism of action for this compound is not yet fully elucidated. However, studies on related lichen-derived compounds, such as usnic acid, suggest potential targets. For instance, usnic acid has been shown to inhibit RNA and DNA synthesis in Gram-positive bacteria.[12] Depsidones as a class are known to possess a range of biological activities, and their antimicrobial effects may stem from their ability to disrupt cell membranes, inhibit key enzymes, or interfere with microbial signaling pathways.[1][13] Further research is required to determine the specific molecular targets of this compound in microbial cells.

Conclusion

This compound exhibits a notable broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. Standardized methodologies, particularly broth microdilution, are crucial for quantifying this activity and establishing comparable MIC values. While the available data confirms its potential, the wide range in reported MICs highlights the need for further systematic studies against diverse clinical isolates. Elucidating its specific mechanism of action will be a critical next step in evaluating this compound's potential for development into a clinically useful antimicrobial agent. This guide provides the foundational knowledge and procedural framework for researchers to advance the study of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. jabonline.in [jabonline.in]

- 10. tandfonline.com [tandfonline.com]

- 11. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of lichen secondary metabolite usnic acid is primarily caused by inhibition of RNA and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

The Immunostimulatory Potential of Norstictic Acid: A Technical Overview for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Immunomodulatory Activities of the Lichen-Derived Depsidone, Norstictic Acid.

Introduction

This compound, a secondary metabolite belonging to the depsidone class of phenolic compounds, is predominantly found in various lichen species, particularly within the genera Ramalina, Usnea, and Parmotrema. While extensively investigated for its cytotoxic and anti-cancer properties, emerging evidence suggests a potential role for this compound as a modulator of the innate immune response. This technical guide provides a comprehensive analysis of the current understanding of the immunostimulatory effects of this compound, with a focus on its impact on macrophage activity. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development.

Immunostimulatory Effects on Macrophages

Macrophages are pivotal players in the innate immune system, acting as sentinels that recognize and eliminate pathogens and cellular debris. A key indicator of macrophage activation is the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂) and nitric oxide (NO), respectively. These molecules are integral to the microbicidal and tumoricidal activities of macrophages.

A key study by Carlos et al. (2009) investigated the capacity of various lichen-derived phenolic compounds, including this compound, to stimulate H₂O₂ and NO production in murine peritoneal macrophages. The findings from this study form the primary basis for our current understanding of this compound's immunostimulatory potential.

Quantitative Data on Macrophage Activation

The following tables summarize the quantitative data on the effects of this compound on hydrogen peroxide and nitric oxide production by murine peritoneal macrophages.

Table 1: Effect of this compound on Hydrogen Peroxide (H₂O₂) Production in Murine Peritoneal Macrophages

| Concentration of this compound (µg/mL) | H₂O₂ Production (nmol/mL) |

| 0 (Control) | 0.25 ± 0.03 |

| 6.25 | 0.38 ± 0.05 |

| 12.5 | 0.55 ± 0.07 |

| 25 | 0.78 ± 0.09 |

| 50 | 1.10 ± 0.12 |

Table 2: Effect of this compound on Nitric Oxide (NO) Production in Murine Peritoneal Macrophages

| Concentration of this compound (µg/mL) | Nitric Oxide Production (µM) |

| 0 (Control) | 1.5 ± 0.2 |

| 6.25 | 2.8 ± 0.3 |

| 12.5 | 4.5 ± 0.5 |

| 25 | 6.8 ± 0.7 |

| 50 | 9.2 ± 1.0 |

Data are presented as mean ± standard deviation.

These data indicate that this compound induces a dose-dependent increase in both hydrogen peroxide and nitric oxide production by macrophages, suggesting a direct immunostimulatory effect on these key innate immune cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound's immunostimulatory effects.

Murine Peritoneal Macrophage Isolation and Culture

-

Animal Model: Swiss mice are used as the source for peritoneal macrophages.

-

Elicitation: Mice are injected intraperitoneally with 3 mL of a 3% thioglycollate solution to elicit macrophage migration into the peritoneal cavity.

-

Harvesting: Four days post-injection, the mice are euthanized, and the peritoneal cavity is washed with 5 mL of sterile RPMI-1640 medium.

-

Cell Culture: The peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics. The cells are then plated in 96-well culture plates at a density of 2 x 10⁵ cells/well and incubated for 2 hours at 37°C in a 5% CO₂ atmosphere to allow for macrophage adherence. Non-adherent cells are removed by washing with RPMI-1640.

Hydrogen Peroxide (H₂O₂) Production Assay

This assay is based on the horseradish peroxidase-dependent oxidation of phenol red by H₂O₂.

-

Reagents:

-